molecular formula C11H20N2O B2856641 3-(Cyclohexylamino)piperidin-2-one CAS No. 1248251-27-5

3-(Cyclohexylamino)piperidin-2-one

Cat. No.: B2856641
CAS No.: 1248251-27-5
M. Wt: 196.294
InChI Key: HTLFEHBVTWZLAF-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)piperidin-2-one is a chemical compound of significant interest in synthetic and medicinal chemistry research, belonging to the class of piperidin-2-one derivatives . The piperidin-2-one scaffold is a recognized privileged structure in drug discovery, frequently serving as a key building block for the synthesis of a wide range of biologically active molecules and complex heterocyclic systems . Its structural motif is found in compounds investigated for various therapeutic areas. Research into structurally related compounds, particularly those featuring a cyclohexylamino substituent, has indicated potential in modulating endoplasmic reticulum (ER) stress pathways. For instance, a cyclohexylamino analog of piperine was shown to ameliorate tunicamycin-induced ER stress in normal rat kidney (NRK-52E) cells, decreasing the expression of the pro-apoptotic marker CHOP and promoting cell survival . This suggests that this compound may represent a valuable pharmacophore for investigating novel interventions for ER stress-related pathologies. Furthermore, the compound serves as a versatile synthetic intermediate. Methods involving piperidin-2-one intermediates are employed in the synthesis of complex natural products like kainic acid and various fused heterocyclic compounds such as pyrido[1,2-b]pyridazin-6-ones, which are of high interest in pharmaceutical development . Researchers can utilize this chemical for constructing diverse molecular libraries, studying structure-activity relationships, and exploring new chemical spaces. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(cyclohexylamino)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h9-10,13H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFEHBVTWZLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 3-(Cyclohexylamino)piperidin-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups pKa (Estimated/Observed) Applications/Research Significance
This compound C₁₁H₂₀N₂O 196.29 Piperidin-2-one, cyclohexylamino ~9.5–10.0* Pharmaceutical intermediates, organic synthesis
3-(Cyclohexylamino)propanesulfonic acid (CAPS) C₉H₁₉NO₃S 221.32 Cyclohexylamino, sulfonic acid 10.4 Biological buffer (pH 9.7–11.1)
2-(Cyclohexylamino)-2-oxo-1-phenylethyl ester [6a] C₂₃H₃₁N₂O₄ 399.50 Ester, cyclohexylamino, amide N/A Depsipeptide synthesis
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one C₁₅H₁₇Br₂NO₂ 403.11 Bromo substituents, piperidin-2-one N/A Lab reagent, cross-coupling reactions

*Estimated based on cyclohexylamine (pKa ~10.6) and structural similarity to CAPS .

Key Differences in Physicochemical Properties

  • Basicity: The cyclohexylamino group in this compound confers moderate basicity (estimated pKa ~9.5–10.0), comparable to ethanolamine (pKa 9.5) but lower than CAPS (pKa 10.4) due to the absence of a sulfonic acid group .
  • Solubility: Unlike CAPS, which is water-soluble due to its sulfonic acid group, this compound is likely less polar and more soluble in organic solvents.
  • Reactivity : Brominated analogs (e.g., the compound in ) exhibit enhanced reactivity in cross-coupling reactions, whereas the ester-containing derivative in is tailored for peptide synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Cyclohexylamino)piperidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves condensation of cyclohexylamine with a pre-functionalized piperidin-2-one precursor. Key steps include:

  • Cyclohexylamine coupling : Use of coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (40–60°C) prevents decomposition .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
    • Critical parameters : Monitor pH during amine coupling to avoid undesired protonation. Reaction time optimization (12–24 hrs) balances yield (60–85%) and side-product formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

  • Techniques :

  • NMR : 1H^1H-NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 3.4–3.8 ppm for piperidinone NH) and 13C^{13}C-NMR (δ 170–175 ppm for carbonyl) confirm structural integrity .
  • Mass spectrometry : ESI-MS ([M+H]+^+ peak at m/z ~223) validates molecular weight .
  • IR spectroscopy : Stretching bands at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) are diagnostic .
    • Validation : Compare data with structurally analogous piperidin-2-one derivatives (e.g., 3-Methylpiperidin-2-one) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are most plausible?

  • Approach :

  • Molecular docking : Screen against cyclooxygenase (COX-2) or bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina. Prioritize binding pockets with high complementarity to the cyclohexyl and piperidinone moieties .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidinone ring) with anti-inflammatory or antimicrobial potency using datasets from analogs .
    • Validation : Compare predicted IC50_{50} values with experimental assays (e.g., COX-2 inhibition) to refine models .

Q. What strategies resolve contradictions in reported biological activities of piperidin-2-one derivatives, such as conflicting antimicrobial efficacy across studies?

  • Root causes : Variability in bacterial strains, assay conditions (e.g., pH, temperature), or compound purity.
  • Mitigation :

  • Standardized protocols : Use CLSI guidelines for MIC assays. Include positive controls (e.g., ciprofloxacin) and validate compound purity via HPLC (>98%) .
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., 1-(3,4-Dimethoxyphenyl)piperidin-2-one) to identify trends in substituent-activity relationships .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties, and what chiral separation methods are effective?

  • Stereochemical impact : Enantiomers may differ in metabolic stability (CYP450 interactions) or membrane permeability.
  • Separation methods :

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases.
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
    • Pharmacokinetic profiling : Compare half-life (t1/2_{1/2}) and AUC of enantiomers in rodent models .

Methodological Considerations

Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?

  • Assays :

  • COX-2 inhibition : Measure prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages (IC50_{50} determination) .
  • NF-κB pathway modulation : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .
    • Controls : Include celecoxib (COX-2 inhibitor) and validate results across triplicate experiments .

Q. How can stability studies (e.g., photodegradation, hydrolysis) inform the storage and handling of this compound?

  • Protocols :

  • Photostability : Expose to UV light (λ = 254 nm) for 48 hrs; monitor degradation via TLC or HPLC .
  • Hydrolysis : Incubate in buffers (pH 1–13) at 37°C; assess stability via 1H^1H-NMR .
    • Storage recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation .

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